5-Bromo-4-(1,1-difluoroethyl)pyrimidine
Overview
Description
5-Bromo-4-(1,1-difluoroethyl)pyrimidine is a chemical compound with the molecular formula C6H5BrF2N2 and a molecular weight of 223.02 g/mol . It is characterized by the presence of a bromine atom at the 5-position and a 1,1-difluoroethyl group at the 4-position of the pyrimidine ring. This compound is used as a versatile small molecule scaffold in various research and industrial applications .
Mechanism of Action
Target of Action
It is often used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of 5-Bromo-4-(1,1-difluoroethyl)pyrimidine involves its interaction with its targets during the Suzuki–Miyaura coupling process . This process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the Suzuki–Miyaura coupling reactions . These reactions involve the formation of carbon–carbon bonds, which are fundamental in organic synthesis and are crucial for the construction of complex organic compounds .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reactions . This leads to the synthesis of complex organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(1,1-difluoroethyl)pyrimidine typically involves the bromination of 4-(1,1-difluoroethyl)pyrimidine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 5-position of the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound involve large-scale bromination reactions using automated systems to ensure consistency and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(1,1-difluoroethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products formed are derivatives of this compound with the bromine atom replaced by the nucleophile.
Oxidation and Reduction Reactions: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-4-(1,1-difluoroethyl)pyrimidine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-(trifluoromethyl)pyrimidine: Similar in structure but with a trifluoromethyl group instead of a 1,1-difluoroethyl group.
1-Bromo-4-(1,1-difluoroethyl)benzene: Similar in having a bromine and a 1,1-difluoroethyl group but with a benzene ring instead of a pyrimidine ring.
Uniqueness
5-Bromo-4-(1,1-difluoroethyl)p
Properties
IUPAC Name |
5-bromo-4-(1,1-difluoroethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2/c1-6(8,9)5-4(7)2-10-3-11-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUVEUJVMDDHHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.